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Cat. No.: B137600 Get Quote

Introduction: Unveiling the Molecular Identity
4-Hydroxy-3-nitrophenylacetic acid is a compound of significant interest in various fields,

including its use as a hapten in immunological studies and as a potential building block in the

synthesis of more complex molecules.[1] The precise structural elucidation and confirmation of

its identity are paramount for any research or development application. This technical guide

provides an in-depth analysis of the spectral data of 4-Hydroxy-3-nitrophenylacetic acid,

offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug

development professionals who require a comprehensive understanding of the spectroscopic

characteristics of this molecule.

The structural integrity of a compound is the bedrock of its function. In the realm of drug

development and scientific research, an unambiguous confirmation of a molecule's structure is

not merely a preliminary step but a continuing necessity. Spectroscopic techniques provide a

non-destructive window into the molecular world, allowing us to map the connectivity of atoms

and the functional groups they form. For a molecule like 4-Hydroxy-3-nitrophenylacetic acid,

with its substituted aromatic ring and carboxylic acid moiety, each spectroscopic method offers

a unique piece of the structural puzzle.

This guide is structured to provide not just the spectral data itself, but also the scientific

rationale behind the interpretation. By understanding the "why" behind the peaks and signals,

researchers can gain a deeper and more applicable knowledge of spectroscopic analysis.
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Molecular Structure and Atom Numbering
To facilitate a clear and consistent discussion of the spectral data, the following atom

numbering scheme will be used for 4-Hydroxy-3-nitrophenylacetic acid throughout this

guide.

Caption: Molecular structure of 4-Hydroxy-3-nitrophenylacetic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the determination of molecular structure in

solution. It provides detailed information about the chemical environment, connectivity, and

stereochemistry of a molecule.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and

their neighboring protons. The ¹H NMR spectrum of 4-Hydroxy-3-nitrophenylacetic acid is

characterized by signals corresponding to the aromatic protons and the methylene protons of

the acetic acid side chain.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydroxy-3-nitrophenylacetic
acid in a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-D₆, or a mixture of CDCl₃-d₄

and DMSO-d₆) in a 5 mm NMR tube.[2] The choice of solvent is critical as it can influence

the chemical shifts of labile protons (e.g., -OH and -COOH).

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15

ppm).

Use a pulse angle of 30-45 degrees.
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Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons,

especially the acidic protons.

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Processing: Process the acquired Free Induction Decay (FID) with an appropriate window

function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a

Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the

residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Data Summary

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~10-12 broad singlet - 2H
-COOH and Ar-

OH

7.94 d 3 1H H-2

7.46 dd 9, 3 1H H-6

7.04 d 9 1H H-5

3.50 s - 2H -CH₂-

Data obtained in a 4:1 mixture of CDCl₃-d₄ and DMSO. Chemical shifts can vary depending on

the solvent and concentration.[3]

Interpretation of the ¹H NMR Spectrum

Aromatic Region (δ 7.0-8.0 ppm): The three protons on the aromatic ring appear as distinct

signals due to their unique electronic environments.

The proton at the C-2 position (H-2), being ortho to the electron-withdrawing nitro group, is

the most deshielded and appears as a doublet at 7.94 ppm with a small coupling constant

(J = 3 Hz) due to meta-coupling with H-6.
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The proton at the C-6 position (H-6) is split by both the ortho proton (H-5) and the meta

proton (H-2), resulting in a doublet of doublets at 7.46 ppm with coupling constants of J =

9 Hz (ortho) and J = 3 Hz (meta).

The proton at the C-5 position (H-5), ortho to the electron-donating hydroxyl group, is the

most shielded of the aromatic protons and appears as a doublet at 7.04 ppm with a large

ortho-coupling constant (J = 9 Hz) from H-6.

Aliphatic Region (δ 3.50 ppm): The two protons of the methylene group (-CH₂-) are

chemically equivalent and are not coupled to any neighboring protons, thus they appear as a

sharp singlet at 3.50 ppm.

Labile Protons (δ ~10-12 ppm): The protons of the carboxylic acid (-COOH) and the phenolic

hydroxyl (-OH) groups are acidic and their chemical shifts are highly dependent on solvent,

concentration, and temperature. They typically appear as broad singlets and their signals

can be confirmed by D₂O exchange, where the signals will disappear.

¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon

environments in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50

mg, in a suitable deuterated solvent.[2]

Instrument Setup: Use a 100 MHz or higher NMR spectrometer equipped with a broadband

probe.

Acquisition Parameters:

Employ a standard proton-decoupled pulse sequence.

Set a spectral width that encompasses all expected carbon resonances (typically 0-200

ppm).
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Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural

abundance of ¹³C is low.

Processing: Process the data similarly to the ¹H NMR spectrum.

¹³C NMR Data Summary (Predicted and Literature-Based)

Chemical Shift (δ, ppm) Assignment Rationale

~172 C-8 (-COOH)
Carboxylic acid carbonyl

carbon.

~155 C-4 (C-OH)
Aromatic carbon attached to

the hydroxyl group.

~140 C-3 (C-NO₂)
Aromatic carbon attached to

the nitro group.

~130 C-1 Quaternary aromatic carbon.

~128 C-6 Aromatic methine carbon.

~125 C-2 Aromatic methine carbon.

~118 C-5 Aromatic methine carbon.

~40 C-7 (-CH₂-) Methylene carbon.

Note: Explicit, fully assigned ¹³C NMR data from a single peer-reviewed source is not readily

available. The assignments above are based on established chemical shift principles for

substituted aromatic compounds and carboxylic acids.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight

carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of

the substituents. The carboxylic acid carbonyl carbon (C-8) will be the most downfield signal.

The aromatic carbons will appear in the typical range of 110-160 ppm, with their specific shifts

determined by the attached functional groups. The methylene carbon (C-7) will be the most

upfield signal.
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Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Spectroscopy

Sample Preparation: For a solid sample, the KBr pellet method is common.[4] A small

amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a

thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the

neat solid.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

IR Data Summary

Wavenumber (cm⁻¹) Vibration Type Functional Group

3500-2500 (broad) O-H stretch Carboxylic acid and Phenol

~1700 C=O stretch Carboxylic acid

~1600, ~1480 C=C stretch Aromatic ring

~1530, ~1350
N-O asymmetric & symmetric

stretch
Nitro group

~1250 C-O stretch Phenol

Data is based on typical values for the respective functional groups and publicly available

spectra.[5]

Interpretation of the IR Spectrum
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The IR spectrum of 4-Hydroxy-3-nitrophenylacetic acid provides clear evidence for its key

functional groups:

O-H Stretching: A very broad absorption band from approximately 3500 to 2500 cm⁻¹ is

characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid, which overlaps

with the O-H stretch of the phenolic group.

C=O Stretching: A strong, sharp absorption peak around 1700 cm⁻¹ is indicative of the

carbonyl (C=O) stretching vibration of the carboxylic acid.

Nitro Group Stretching: Two distinct, strong absorptions are expected for the nitro group: an

asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

Aromatic C=C Stretching: Absorptions in the 1600-1480 cm⁻¹ region are characteristic of the

carbon-carbon double bond stretching vibrations within the aromatic ring.

C-O Stretching: The C-O stretching of the phenolic hydroxyl group is expected to appear

around 1250 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio

(m/z) of ions. It provides information about the molecular weight of a compound and its

fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with high-energy

electrons (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by

a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.
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Mass Spectrometry Data Summary

m/z Proposed Fragment

197 [M]⁺ (Molecular Ion)

152 [M - COOH]⁺

106 [M - COOH - NO₂]⁺

Data obtained from GC-MS analysis.[1]

Interpretation of the Mass Spectrum and Fragmentation Pathway

The mass spectrum of 4-Hydroxy-3-nitrophenylacetic acid shows a molecular ion peak [M]⁺

at m/z 197, which corresponds to its molecular weight (197.14 g/mol ).[1] The fragmentation

pattern provides valuable structural information.

Fragmentation Pathway

M+ (m/z 197) Fragment 1 (m/z 152)- COOH Fragment 2 (m/z 106)- NO2

Click to download full resolution via product page

Caption: Proposed fragmentation pathway of 4-Hydroxy-3-nitrophenylacetic acid in EI-MS.

A primary fragmentation event is the loss of the carboxylic acid group (-COOH), a common

fragmentation for carboxylic acids, resulting in a fragment ion at m/z 152. This is often a

prominent peak in the spectrum.[6] A subsequent fragmentation of this ion involves the loss of

the nitro group (-NO₂), leading to the formation of a fragment at m/z 106.

Conclusion: A Coherent Spectroscopic Portrait
The collective analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a

comprehensive and self-validating spectroscopic profile of 4-Hydroxy-3-nitrophenylacetic
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acid. The ¹H NMR spectrum clearly delineates the substitution pattern on the aromatic ring and

the presence of the acetic acid side chain. The IR spectrum confirms the presence of the key

functional groups: the carboxylic acid, the phenol, and the nitro group. The mass spectrum

establishes the molecular weight and reveals a logical fragmentation pattern consistent with the

proposed structure. While a complete, peer-reviewed assignment of the ¹³C NMR spectrum

was not found in the public domain, the predicted chemical shifts align well with the known

structure. This guide serves as a valuable resource for scientists and researchers, enabling the

confident identification and characterization of 4-Hydroxy-3-nitrophenylacetic acid in their

work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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